molecular formula C22H33N7O8 B012073 Arg-Phe-Asp-Ser CAS No. 102567-19-1

Arg-Phe-Asp-Ser

Cat. No.: B012073
CAS No.: 102567-19-1
M. Wt: 523.5 g/mol
InChI Key: SAGYNNXCQOFQHW-UHFFFAOYSA-N
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Description

Arg-Phe-Asp-Ser is a tetrapeptide composed of the amino acids arginine, phenylalanine, aspartic acid, and serine. This compound is known for its role in various biological processes, particularly in cell adhesion and signaling. It is often used in scientific research due to its ability to interact with integrins, which are proteins that facilitate cell-extracellular matrix adhesion.

Biochemical Analysis

Biochemical Properties

Arg-Phe-Asp-Ser plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to block integrin-binding and nonbinding of fibronectin fragments

Cellular Effects

This compound influences various types of cells and cellular processes. It impacts cell function, including cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The detailed molecular mechanism of action is a topic of active research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Arg-Phe-Asp-Ser typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Deprotection: Removal of the protecting group from the amino acid attached to the resin.

    Coupling: Addition of the next amino acid in the sequence using coupling reagents like HBTU or DIC.

    Cleavage: The final peptide is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient and high-throughput production of peptides. The purity of the final product is typically assessed using high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Arg-Phe-Asp-Ser can undergo various chemical reactions, including:

    Oxidation: The serine residue can be oxidized to form a hydroxyl group.

    Reduction: Reduction reactions can target the aspartic acid residue, converting it to aspartate.

    Substitution: The phenylalanine residue can undergo substitution reactions, particularly electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

    Reduction: Sodium borohydride (NaBH₄) or other reducing agents.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.

Major Products

    Oxidation: Hydroxylated serine.

    Reduction: Aspartate.

    Substitution: Various substituted phenylalanine derivatives.

Scientific Research Applications

Arg-Phe-Asp-Ser has a wide range of applications in scientific research:

    Chemistry: Used as a model compound in peptide synthesis studies.

    Biology: Investigated for its role in cell adhesion and signaling pathways.

    Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent in wound healing.

    Industry: Utilized in the development of biomaterials and tissue engineering scaffolds.

Mechanism of Action

The mechanism of action of Arg-Phe-Asp-Ser involves its interaction with integrins on the cell surface. This interaction facilitates cell adhesion to the extracellular matrix, which is crucial for various cellular processes such as migration, proliferation, and differentiation. The binding of this compound to integrins activates intracellular signaling pathways, including the focal adhesion kinase (FAK) pathway, which regulates cell survival and motility.

Comparison with Similar Compounds

Similar Compounds

    Arg-Gly-Asp-Ser: Another tetrapeptide with similar integrin-binding properties.

    Gly-Arg-Gly-Asp-Ser-Pro-Lys: A longer peptide sequence with enhanced cell adhesion capabilities.

    Asp-Gln-Trp-Gly: A tetrapeptide with different biological activities.

Uniqueness

Arg-Phe-Asp-Ser is unique due to its specific sequence, which confers distinct binding affinities and biological activities compared to other peptides. Its ability to selectively interact with certain integrins makes it a valuable tool in research and therapeutic applications.

Properties

IUPAC Name

3-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-4-[(1-carboxy-2-hydroxyethyl)amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N7O8/c23-13(7-4-8-26-22(24)25)18(33)27-14(9-12-5-2-1-3-6-12)19(34)28-15(10-17(31)32)20(35)29-16(11-30)21(36)37/h1-3,5-6,13-16,30H,4,7-11,23H2,(H,27,33)(H,28,34)(H,29,35)(H,31,32)(H,36,37)(H4,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAGYNNXCQOFQHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CCCN=C(N)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N7O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70412237
Record name Arg-Phe-Asp-Ser
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70412237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

523.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102567-19-1
Record name Arg-Phe-Asp-Ser
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70412237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the Arg-Phe-Asp-Ser sequence in cell adhesion?

A: The this compound sequence plays a crucial role in the regulation of T cell adhesion. Research suggests this sequence, found within the β1 domain of HLA class II molecules, acts as a binding site for the CD4 receptor on T cells. [, ] This interaction appears to negatively regulate antigen-independent adhesion between T cells and antigen-presenting cells like B cells. [] Synthetic peptides mimicking this sequence have been shown to inhibit the formation of conjugates between CD4+ T cells and B cells, highlighting its importance in immune cell interactions. []

Q2: How does the this compound sequence contribute to the infectivity of Trypanosoma cruzi?

A: While structurally similar to the Arg-Gly-Asp-Ser cell attachment site of fibronectin, the this compound sequence surprisingly exhibits inhibitory effects on Trypanosoma cruzi infection. [] Peptides containing this sequence, unlike those with Arg-Gly-Asp-Ser, bind to the parasite's surface and hinder its ability to invade cells. [] This finding suggests that T. cruzi might utilize different recognition mechanisms or bind to alternative sites on fibronectin during host cell invasion.

Q3: Can modifications to the this compound sequence affect its biological activity?

A: Yes, alterations to the this compound sequence can significantly impact its biological activity. Studies using synthetic peptides have shown that modifications within this sequence lead to a substantial reduction in the inhibition of conjugate formation between CD4+ T cells and B cells. [] This sensitivity to structural changes underscores the specificity of the interaction between the this compound sequence and its target, CD4.

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